

An In-Depth Technical Guide to 6,13-Pentacenequinone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6,13-Pentacenequinone**

Cat. No.: **B1223199**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6,13-pentacenequinone**, a pivotal organic molecule with significant applications in materials science and as a precursor for advanced organic semiconductors. This document details its chemical identity, physical properties, and established synthesis protocols. Furthermore, it explores its primary application in the synthesis of pentacene and its derivatives, compounds of high interest in the field of organic electronics. While direct biological data on **6,13-pentacenequinone** is limited, this guide also touches upon the broader context of quinone compounds in medicinal chemistry to offer perspectives for future research and drug development endeavors.

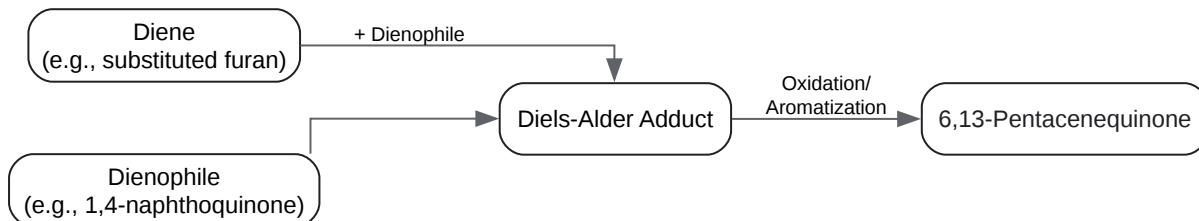
Chemical Identifiers and Physicochemical Properties

6,13-Pentacenequinone, also known as 6,13-pentacenedione, is a polycyclic aromatic hydrocarbon and a derivative of pentacene. Its core structure consists of five linearly fused benzene rings with two ketone functional groups at positions 6 and 13. This structure imparts unique electronic and physical properties to the molecule. A summary of its key chemical identifiers and physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers for **6,13-Pentacenequinone**

Identifier	Value
CAS Number	3029-32-1
IUPAC Name	pentacene-6,13-dione
Synonyms	6,13-Pentacenedione, 6,13-PeQ
Chemical Formula	C ₂₂ H ₁₂ O ₂
Molecular Weight	308.33 g/mol
InChI	InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H
InChIKey	UFCVADNIXDUEFZ-UHFFFAOYSA-N
SMILES	O=C1c2cc3cccc3cc2C(=O)c4cc5cccc5cc14

Table 2: Physicochemical Properties of **6,13-Pentacenequinone**


Property	Value
Physical Form	Solid
Melting Point	>300 °C
Thermal Stability	Thermally stable up to 360 °C
Solubility	Soluble in hot chlorinated benzenes such as 1,2,4-trichlorobenzene

Synthesis of 6,13-Pentacenequinone

Several synthetic routes to **6,13-pentacenequinone** have been established, with the most common methods being Diels-Alder reactions and crossed aldol condensations. These methods offer viable pathways to obtain this important precursor for further chemical synthesis.

Synthesis via Diels-Alder Reaction

A prevalent method for synthesizing **6,13-pentacenequinone** involves a Diels-Alder cycloaddition reaction. This [4+2] cycloaddition is a powerful tool in organic synthesis for the formation of six-membered rings.

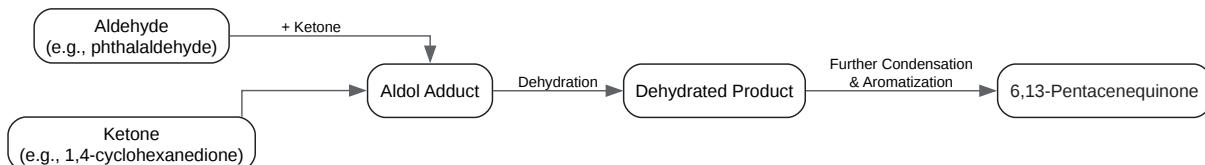

[Click to download full resolution via product page](#)

Figure 1: General workflow for Diels-Alder synthesis.

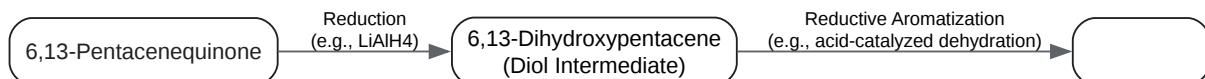
Experimental Protocol (General): A detailed experimental protocol for a specific Diels-Alder synthesis of **6,13-pentacenequinone** is not readily available in the provided search results. However, a general procedure would involve the reaction of a suitable diene with a dienophile, such as a naphthoquinone derivative, under thermal conditions. The resulting Diels-Alder adduct would then undergo an oxidation or aromatization step to yield the final **6,13-pentacenequinone** product.

Synthesis via Crossed Aldol Condensation

An alternative and efficient route to **6,13-pentacenequinone** is through a crossed aldol condensation. This method involves the reaction of two different carbonyl compounds to form a β -hydroxy carbonyl compound, which then dehydrates to an α,β -unsaturated carbonyl compound.

[Click to download full resolution via product page](#)

Figure 2: General workflow for crossed aldol condensation.


Experimental Protocol (General): While specific, detailed protocols are not available in the search results, a typical procedure would involve the base- or acid-catalyzed reaction between an appropriate aldehyde and a ketone. The reaction mixture would be heated to promote both the condensation and subsequent dehydration and aromatization steps, leading to the formation of **6,13-pentacenequinone**.

Applications of 6,13-Pentacenequinone

The primary and most significant application of **6,13-pentacenequinone** is as a stable precursor for the synthesis of pentacene and its derivatives. Pentacenes are a class of organic semiconductors with high charge carrier mobility, making them valuable materials for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Synthesis of Pentacene

The conversion of **6,13-pentacenequinone** to pentacene typically involves a reduction of the two ketone functionalities.

[Click to download full resolution via product page](#)

Figure 3: Synthesis of pentacene from **6,13-pentacenequinone**.

Experimental Protocol (Reduction to Pentacene): A common method for the reduction of **6,13-pentacenequinone** to pentacene involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH_4). The reaction is typically carried out in an anhydrous solvent under an inert atmosphere. The resulting diol intermediate is then subjected to reductive aromatization, often through an acid-catalyzed dehydration, to yield pentacene.

Synthesis of 6,13-Substituted Pentacenes

6,13-Pentacenequinone serves as a versatile starting material for the synthesis of 6,13-disubstituted pentacene derivatives. This is achieved by reacting the quinone with organometallic reagents, such as Grignard or organolithium reagents, followed by a reductive aromatization step. This approach allows for the introduction of a wide variety of functional groups at the 6 and 13 positions, enabling the fine-tuning of the electronic and physical properties of the resulting pentacene derivatives for specific applications.

Biological Activity and Relevance to Drug Development

While **6,13-pentacenequinone** is primarily utilized in materials science, the broader class of quinone-containing compounds has a rich history in medicinal chemistry, exhibiting a wide range of biological activities.

It is important to note that there is currently a lack of specific studies on the direct biological activity, cytotoxicity, or mechanism of action of **6,13-pentacenequinone** itself in the context of drug development. However, the general biological activities of quinones and the emerging therapeutic applications of pentacene derivatives provide a basis for potential future investigations.

General Biological Activities of Quinones

Quinone derivatives are known to possess a variety of biological activities, including anticancer, antimicrobial, and antiviral properties. Their mechanisms of action are often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling and their capacity to act as Michael acceptors, leading to the alkylation of biological macromolecules such as proteins and DNA.

Pentacene Derivatives in Therapy

Recent research has explored the use of pentacene derivatives in therapeutic applications. For instance, certain 2,9-diaryl-6,13-bis(triisopropylsilyl)ethynyl)pentacene derivatives have been synthesized and investigated as sonosensitizers for cancer therapy. These compounds can generate reactive oxygen species under ultrasound irradiation, demonstrating potential for sonodynamic therapy.

Given the established biological activities of quinones and the emerging therapeutic potential of pentacene derivatives, **6,13-pentacenequinone** represents an interesting scaffold for the design and synthesis of novel bioactive molecules. Further research is warranted to explore the direct biological effects of this compound and its derivatives to determine their potential as therapeutic agents.

Conclusion

6,13-Pentacenequinone is a fundamentally important molecule, primarily serving as a key intermediate in the synthesis of pentacene and its derivatives for applications in organic electronics. Its synthesis is well-established through methods like the Diels-Alder reaction and crossed aldol condensation. While its direct role in drug development is not yet defined, the known biological activities of the broader quinone class and the therapeutic potential of functionalized pentacenes suggest that **6,13-pentacenequinone** and its derivatives could be a promising area for future research in medicinal chemistry. This guide provides a solid foundation of its chemical and synthetic aspects to aid researchers and professionals in leveraging this versatile compound for both materials science and potential biomedical applications.

- To cite this document: BenchChem. [An In-Depth Technical Guide to 6,13-Pentacenequinone: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1223199#cas-number-and-chemical-identifiers-for-6-13-pentacenequinone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com